molecular formula C6H9BrN2O2S2 B2601618 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide CAS No. 2089258-25-1

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide

Cat. No.: B2601618
CAS No.: 2089258-25-1
M. Wt: 285.17
InChI Key: KDWRZBOIGMKGDH-UHFFFAOYSA-N
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Description

“2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide” is a chemical compound with the molecular formula C6H8N2O2S2.BrH . It is a derivative of thiopyrano[4,3-d][1,3]thiazole . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2S2.BrH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Combinatorial Synthesis: Novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives were synthesized from 2H-thiopyran-3,5(4H,6H)-dione, showcasing operational simplicity and high yields in solvent-free conditions (Shen et al., 2013).
  • One-Pot Synthesis: A one-pot multicomponent reaction involving aromatic aldehyde and 2H-thiopyran-3,5(4H,6H)-dione led to the synthesis of highly substituted thiopyrano[3,4-b]pyridin-5(4H)-ones and other derivatives, noted for its short reaction time and excellent yields (Yao et al., 2010).

Green Chemistry Applications

  • Green Synthesis: A green method utilizing lemon juice was developed for synthesizing new thiopyrano[2,3-d]thiazole derivatives, presenting an eco-friendly approach to chemical synthesis and providing a platform for future antimicrobial agent design (Metwally et al., 2018).

Novel Compounds and Mechanisms

  • Novel Fused Derivatives: New fused thiopyrano[2,3-d]thiazole derivatives were synthesized via stereo-selective hetero-Diels-Alder reaction, leading to a variety of compounds with discussed structures and mechanisms (Metwally, 2007).
  • Tetracyclic Derivatives Synthesis: Fused tetracyclic benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives were synthesized, emphasizing mild reaction conditions and high yields (Shen et al., 2011).
  • Antimicrobial Activity of Derivatives: The synthesis of new imidazothiazole and glycocyamidine derivatives was followed by studying their antimicrobial activities, broadening the scope of application in medical research (Magd El-Din et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2.BrH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRZBOIGMKGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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